molecular formula C6H9BrO2 B1603193 Methyl 1-(bromomethyl)cyclopropane-1-carboxylate CAS No. 43161-30-4

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Cat. No. B1603193
CAS RN: 43161-30-4
M. Wt: 193.04 g/mol
InChI Key: GPFGVZAQKJPYAT-UHFFFAOYSA-N
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Description

“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a chemical compound . It is a useful research chemical . The ultimate goal in a paper has been developed for the synthesis of structurally various bromomethyl cyclopropane .


Synthesis Analysis

The synthesis of various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The molecular weight of “Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is 193.04 . The Inchi Code is 1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 .


Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .


Physical And Chemical Properties Analysis

“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a liquid . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Application in Organic Synthesis Chemistry

  • Summary of the Application : Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is used in the synthesis of various bromomethyl cyclopropane derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds .
  • Methods of Application or Experimental Procedures : The synthesis involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism involves an intramolecular C-attack of a carbanion to a carbon atom containing a bromine atom, pushing the bromide ion out .
  • Results or Outcomes : The process gives products in excellent yields within about 3 seconds . All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Application in Pharmaceutical Testing

  • Summary of the Application : Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is used as a reference standard in pharmaceutical testing .
  • Methods of Application or Experimental Procedures : The compound is used as a reference standard to ensure the accuracy of analytical results in pharmaceutical testing .
  • Results or Outcomes : The use of this compound as a reference standard helps to ensure the reliability and accuracy of pharmaceutical testing results .

Synthesis of Bromomethyl Phenyl Cyclopropane

  • Summary of the Application : Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is used in the synthesis of methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of methyl 1-(bromomethyl)cyclopropane-1-carboxylate with a phenyl group .
  • Results or Outcomes : The process gives the product methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate .

Synthesis of Various Bromomethyl Cyclopropane Derivatives

  • Summary of the Application : Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is used in the synthesis of structurally various bromomethyl cyclopropane derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism involves an intramolecular C-attack of a carbanion to a carbon atom containing a bromine atom, pushing the bromide ion out .
  • Results or Outcomes : The process gives products in excellent yields within about 3 seconds . All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of Methyl 1-[4-(Bromomethyl)Phenyl]Cyclopropane-1-Carboxylate

  • Summary of the Application : Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is used in the synthesis of methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of methyl 1-(bromomethyl)cyclopropane-1-carboxylate with a phenyl group .
  • Results or Outcomes : The process gives the product methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate .

Safety And Hazards

The compound is classified as dangerous . It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGVZAQKJPYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599720
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

CAS RN

43161-30-4
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(bromomethyl)cyclopropane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (10 g) and carbon tetrabromide (16 g) were added to a solution of the compound (4.20 g) obtained in Referential Example 162 in methylene chloride (168 ml) at room temperature under a nitrogen atmosphere. After 2 minutes, a saturated aqueous solution of sodium hydrogencarbonate was added thereto. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:19) to obtain the title compound (2.15 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the compound obtained in Referential Example 162 (4.20 g) in methylene chloride (168 mL) were added triphenylphosphine (10 g) and carbon tetrabromide (16 g) at room temperature under nitrogen atmosphere, and after 2 minutes, saturated aqueous sodium hydrogencarbonate was added thereto. The organic layer was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate hexane=1:19), to thereby give the title compound (2.15 g).
[Compound]
Name
Example 162
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
168 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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